

# A Comparative Analysis of FR901465 and Pladienolide B on Pre-mRNA Splicing

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | FR901465 |           |
| Cat. No.:            | B1252163 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two potent pre-mRNA splicing modulators, **FR901465** and pladienolide B. Both natural products target the SF3B1 subunit of the spliceosome, a critical component of the cellular machinery responsible for intron removal and exon ligation. Their ability to interfere with the splicing process has made them invaluable tools for studying splicing mechanisms and promising candidates for anticancer therapies.

## Introduction to the Compounds

FR901464 and its derivatives, such as spliceostatin A (SSA), are potent splicing inhibitors isolated from Pseudomonas sp.[1][2]. Pladienolide B, a macrolide, was discovered in the culture broth of Streptomyces platensis[1]. Both **FR901465** (a derivative of FR901464) and pladienolide B, along with other natural products like herboxidiene, share a common molecular target: the SF3B complex within the U2 small nuclear ribonucleoprotein (snRNP) of the spliceosome[1][3]. By binding to SF3B1, these compounds stall spliceosome assembly at the A complex stage, preventing the stable association of the U2 snRNP with the pre-mRNA branch point sequence. This inhibition of splicing leads to global changes in gene expression, including intron retention and exon skipping, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

## **Mechanism of Action on the Spliceosome**



The binding of **FR901465** and pladienolide B to the SF3B1 subunit of the SF3b complex interferes with the conformational changes required for the stable binding of the U2 snRNP to the pre-mRNA. This leads to the accumulation of the pre-spliceosomal A complex and prevents its transition to the catalytically active B complex.





Click to download full resolution via product page

Mechanism of action of **FR901465** and Pladienolide B on the spliceosome.

## **Comparative Performance Data**

The following table summarizes the inhibitory concentrations (IC50) of **FR901465** (represented by its close analogue spliceostatin A) and pladienolide B from various studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, such as cell lines, specific pre-mRNA substrates, and assay formats.



| Compound        | Assay Type                | System                                                  | IC50            | Reference |
|-----------------|---------------------------|---------------------------------------------------------|-----------------|-----------|
| Pladienolide B  | In vitro splicing         | HeLa nuclear<br>extract (Ad2 pre-<br>mRNA)              | ~100 nM         |           |
| Spliceostatin A | In vitro splicing         | HeLa nuclear<br>extract                                 | ~70 nM          |           |
| Pladienolide B  | Cell Growth<br>Inhibition | Gastric, Lung,<br>Breast Cancer<br>Cell Lines<br>(Mean) | 1.1 - 1.2 nM    |           |
| Pladienolide B  | Cell Growth<br>Inhibition | Primary Cultured<br>Gastric Cancer<br>Cells (Mean)      | 4.7 - 4.9 nM    |           |
| FD-895          | Cell Growth<br>Inhibition | Breast, Colon,<br>Cervix Cancer<br>Cell Lines           | 30.7 - 415.0 nM | _         |
| Pladienolide B  | Cell Growth<br>Inhibition | Breast, Colon,<br>Cervix Cancer<br>Cell Lines           | 30.7 - 415.0 nM | _         |
| Pladienolide B  | Cell Proliferation        | MCF7 (Breast<br>Cancer)                                 | ~1 nM (at 72h)  | _         |
| Pladienolide B  | Cell Proliferation        | MDA-MB-231<br>(Breast Cancer)                           | ~1 nM (at 72h)  | _         |
| Pladienolide B  | Cell Proliferation        | BT-549 (Breast<br>Cancer)                               | ~1 nM (at 72h)  | _         |

<sup>\*</sup>FD-895 is a closely related macrolide to the pladienolide family and is often used in comparative studies.

## **Transcriptome-Wide Effects**



RNA sequencing (RNA-seq) studies have revealed that both pladienolide B and the related compound FD-895 induce widespread changes in pre-mRNA splicing. A key finding is the significant induction of intron retention (IR) across a large number of genes. In a study on chronic lymphocytic leukemia (CLL) cells, both FD-895 and pladienolide B treatment led to a marked increase in the ratio of intronic to exonic reads, indicating a global disruption of splicing. This effect was observed for genes involved in critical cellular processes, including gene regulation and RNA splicing itself. Furthermore, these compounds can modulate alternative splicing events, for instance, by altering the ratio of pro-apoptotic to anti-apoptotic isoforms of genes like MCL-1 and BCL-X.

A study using different concentrations of pladienolide B (5 nM and 100 nM) in HEK293T cells showed that even at low concentrations, significant changes in mRNA splicing occur. This suggests that the cellular transcriptome is highly sensitive to perturbations of SF3B1 activity.



Click to download full resolution via product page

A simplified workflow for analyzing transcriptome-wide splicing changes.



## **Experimental Protocols**In Vitro Splicing Assay

This assay directly measures the effect of compounds on the splicing of a radiolabeled premRNA substrate in a cell-free system.

#### Materials:

- HeLa cell nuclear extract
- 32P-labeled pre-mRNA substrate
- Splicing buffer mixture (containing ATP, creatine phosphate, MgCl2, HEPES-KOH)
- Polyvinyl alcohol (PVA)
- Proteinase K buffer
- Proteinase K
- Phenol/chloroform
- Ethanol
- Denaturing polyacrylamide gel

#### Procedure:

- Prepare a fresh splicing buffer mixture on ice. For each reaction, combine ATP/creatine phosphate mix, MgCl2, HEPES-KOH, PVA, and RNase-free water.
- Add approximately 20 fmol of 32P-labeled pre-mRNA to the splicing buffer mixture.
- Add the desired concentration of FR901465, pladienolide B, or DMSO (vehicle control).
- Initiate the splicing reaction by adding HeLa cell nuclear extract and incubate at 30°C for a specified time (e.g., 90 minutes).



- Stop the reaction by adding Proteinase K buffer and Proteinase K, followed by incubation at 37°C for 30 minutes to digest proteins.
- Extract the RNA using phenol/chloroform and precipitate with ethanol.
- Resuspend the RNA pellet and analyze the splicing products (pre-mRNA, mRNA, lariat intron, and splicing intermediates) by electrophoresis on a denaturing polyacrylamide gel followed by autoradiography.
- Quantify the bands to determine the percentage of splicing inhibition relative to the control.

## **Cell-Based Splicing Reporter Assay (Dual-Luciferase)**

This assay measures the effect of compounds on the alternative splicing of a reporter minigene expressed within cells.

#### Materials:

- Mammalian cells (e.g., HEK293T, HeLa)
- Dual-luciferase reporter plasmid containing an alternatively spliced exon flanked by sequences that place firefly and Renilla luciferase in different reading frames depending on the splicing outcome.
- Transfection reagent
- FR901465, pladienolide B, or DMSO
- Passive Lysis Buffer
- Luciferase Assay Reagent II (for firefly luciferase)
- Stop & Glo® Reagent (for Renilla luciferase)
- Luminometer

#### Procedure:



- Seed cells in a multi-well plate and transfect with the dual-luciferase splicing reporter plasmid.
- After a suitable incubation period (e.g., 24 hours), treat the cells with a range of concentrations of FR901465, pladienolide B, or DMSO.
- Following treatment (e.g., 24 hours), wash the cells with PBS and lyse them using Passive Lysis Buffer.
- Transfer the cell lysate to a luminometer plate.
- Add Luciferase Assay Reagent II to each well and measure the firefly luciferase activity.
- Inject Stop & Glo® Reagent to quench the firefly reaction and simultaneously activate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
- Calculate the ratio of firefly to Renilla luciferase activity for each treatment condition.
  Changes in this ratio reflect shifts in the alternative splicing of the reporter minigene.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Microbial and Natural Metabolites That Inhibit Splicing: A Powerful Alternative for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]



- 3. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of FR901465 and Pladienolide B on Pre-mRNA Splicing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1252163#comparative-analysis-of-fr901465-and-pladienolide-b-on-splicing]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com